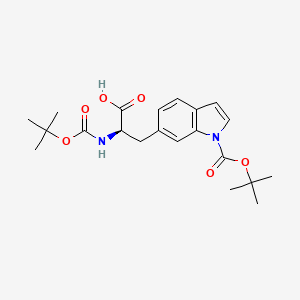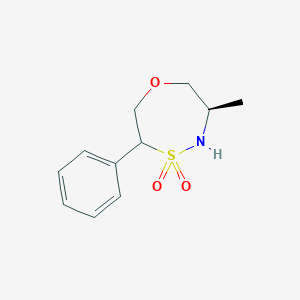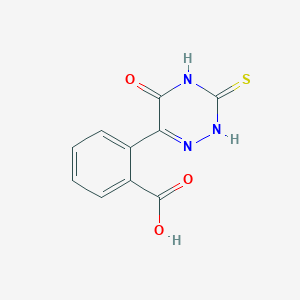![molecular formula C18H16Br2 B12940023 2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] is a chemical compound known for its unique spiro structure, which consists of a cyclohexane ring fused to a fluorene moiety with bromine atoms at the 2’ and 7’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] typically involves the bromination of spiro[cyclohexane-1,9’-fluorene]. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Substitution Reactions: The bromine atoms in 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products:
Substitution: 2’,7’-Dimethoxyspiro[cyclohexane-1,9’-fluorene]
Oxidation: 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorenone]
Reduction: Spiro[cyclohexane-1,9’-fluorene]
Scientific Research Applications
2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers with enhanced thermal and mechanical properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] in its applications is primarily based on its ability to participate in electron transfer processes. The bromine atoms facilitate various chemical modifications, allowing the compound to act as an intermediate in the synthesis of more complex molecules. In organic electronics, its spiro structure provides stability and efficient charge transport .
Comparison with Similar Compounds
- 2’,7’-Dibromospiro[fluorene-9,9’-xanthene]
- 2,7-Dibromospiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,9’-xanthene]
Uniqueness: 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] is unique due to its spiro structure, which imparts distinct electronic properties compared to its analogs. The presence of the cyclohexane ring enhances its thermal stability and mechanical strength, making it more suitable for high-performance applications in organic electronics and materials science .
Properties
Molecular Formula |
C18H16Br2 |
|---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2',7'-dibromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H16Br2/c19-12-4-6-14-15-7-5-13(20)11-17(15)18(16(14)10-12)8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
NIMUDEZBEUTHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
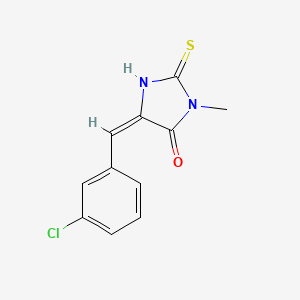
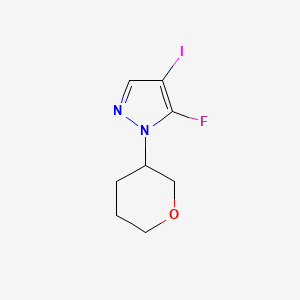
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)

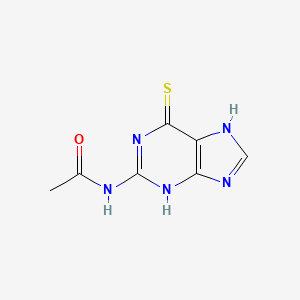
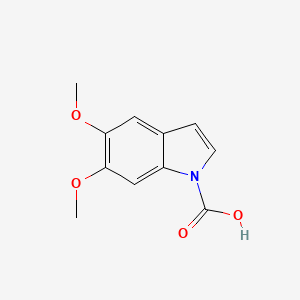

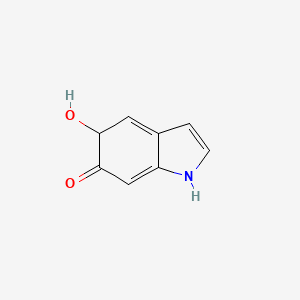

![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
